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Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides in-depth guidance on minimizing and controlling

amorphous content in crystalline alpha-lactose monohydrate.

Frequently Asked Questions (FAQs)
Q1: What is amorphous lactose and why is its presence a concern?

A1: Amorphous lactose is a form of lactose that lacks a defined crystalline structure.[1][2]

Unlike its crystalline counterpart, it is thermodynamically unstable due to its higher energy

state.[1][2] The presence of even small amounts of amorphous content, particularly on the

surface of particles, can be problematic as it is highly hygroscopic, meaning it readily absorbs

moisture from the environment.[1][3][4][5][6][7] This moisture absorption can lead to significant

issues such as particle agglomeration, caking, and sticking during storage and processing.[1]

[3] Furthermore, the absorbed water can act as a plasticizer, lowering the glass transition

temperature (Tg) and inducing recrystallization, which can alter the physical properties and

performance of the final product, such as in dry powder inhaler formulations.[1][3][8]

Q2: What are the primary causes of amorphous content generation in crystalline lactose?

A2: Amorphous content is typically introduced through mechanical and thermal stresses during

processing.[1][2] The main culprits include:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b080435?utm_src=pdf-interest
https://www.benchchem.com/product/b080435?utm_src=pdf-body
https://www.pharmaexcipients.com/wp-content/uploads/2023/11/Complexities-related-to-the-amorphous-content-of-lactose-carriers.pdf
https://www.pharmaexcipients.com/news/amorphous-lactose-carriers/
https://www.pharmaexcipients.com/wp-content/uploads/2023/11/Complexities-related-to-the-amorphous-content-of-lactose-carriers.pdf
https://www.pharmaexcipients.com/news/amorphous-lactose-carriers/
https://www.pharmaexcipients.com/wp-content/uploads/2023/11/Complexities-related-to-the-amorphous-content-of-lactose-carriers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10632108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9141425/
https://analyzing-testing.netzsch.com/en/application-literature/avoid-caking-of-lactose-apply-the-netzsch-tga
https://proumid.com/application/pharmaceutical-industry/amorphous-content/
https://proumid.com/fileadmin/website/Datenblaetter/AN_20-05_Amorphous_lactose_in_pharmaceuticals.pdf
https://www.pharmaexcipients.com/wp-content/uploads/2023/11/Complexities-related-to-the-amorphous-content-of-lactose-carriers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10632108/
https://www.pharmaexcipients.com/wp-content/uploads/2023/11/Complexities-related-to-the-amorphous-content-of-lactose-carriers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10632108/
https://alfresco-static-files.s3.amazonaws.com/alfresco_images/pharma/2014/08/22/56316a64-078d-421d-88ab-9cb6f2353f81/article-98160.pdf
https://www.pharmaexcipients.com/wp-content/uploads/2023/11/Complexities-related-to-the-amorphous-content-of-lactose-carriers.pdf
https://www.pharmaexcipients.com/news/amorphous-lactose-carriers/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drying Processes: Rapid drying methods like spray drying can cause dissolved lactose at

the crystal surface to solidify without sufficient time to form an ordered crystalline structure.

[1][2][9] This is often referred to as Type I amorphous lactose.[1][2]

Comminution (Milling/Micronization): Mechanical processes used to reduce particle size,

such as sieving, milling, or micronization, apply significant energy that can disrupt the crystal

lattice, creating disordered or amorphous regions on the particle surface.[1][2][10][11] This is

known as Type II amorphous lactose.[1][2] Prolonged milling times and higher energy inputs

generally lead to a greater degree of amorphization.[10][11][12]

Q3: How can I control or minimize the formation of amorphous content during my experiments?

A3: Minimizing amorphous content involves careful control of processing parameters and post-

processing conditioning.

During Spray Drying: Adjusting the humidity and temperature of the drying air can promote

in-process crystallization. Increasing the difference between the particle temperature (Tp)

and its glass transition temperature (Tg) can enhance the crystallization rate.[13][14] For

instance, using humid air can lower the Tg while an insulated drying chamber can increase

Tp, improving crystallinity.[14]

During Milling: The degree of amorphization is related to the milling conditions. Optimizing

parameters such as milling time, ball-to-powder mass ratio, and the energy of the milling

process can help control the formation of amorphous content.[11][12] The relationship can

be complex, with an initial stage dominated by particle size reduction and a later stage

dominated by amorphization.[12]

Post-Processing Conditioning: A highly effective method is to condition the lactose powder at

a controlled relative humidity (RH) and temperature.[1][3] This allows the unstable

amorphous regions to absorb moisture and convert into the more stable crystalline form

before the material is used in a final formulation.[1][3] However, this process must be

carefully controlled to avoid excessive particle agglomeration.[1]

Q4: What is the impact of storage conditions on amorphous lactose?

A4: Storage conditions are critical due to the unstable nature of amorphous lactose.[1][2]

Exposure to temperatures and humidity levels above the material's glass transition temperature
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will cause the amorphous regions to absorb moisture and recrystallize.[1][8][15][16] This can

lead to caking, lumping, and changes in powder flowability.[3] Therefore, it is crucial to store

lactose under dry and cool conditions, ideally below its Tg, to suppress crystallization and

maintain its physical properties over time.[1][3]
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Problem Potential Cause(s) Recommended Solution(s)

High amorphous content

detected after milling.

Excessive mechanical energy

during the milling process

disrupts the crystal lattice.[10]

[11][17] Prolonged milling

times or high-intensity milling

increases the degree of

amorphization.[11][12]

Reduce milling time and/or

intensity. Optimize the ball-to-

powder ratio, as this affects the

stress energy distribution in the

milling jar.[12] Consider a

multi-stage milling process with

lower energy at each stage.

Product shows significant

caking and poor flowability

during storage.

The amorphous content is

absorbing ambient moisture,

leading to plasticization,

recrystallization, and the

formation of solid bridges

between particles.[3][18] This

is more severe in powders with

higher initial amorphous

content (>10%).[18][19]

Store the material in tightly

sealed containers under low

humidity and low temperature

conditions to stay below the

glass transition temperature.[1]

Before storage, consider

conditioning the powder at a

controlled relative humidity to

convert amorphous content to

its stable crystalline form.[1][3]

Inconsistent or unexpected

results from analytical

quantification of amorphous

content.

Different analytical techniques

measure different physical

properties, which can lead to

varied results.[1][20] The

amorphous content is unstable

and can change over time

depending on environmental

exposure, so the timing of the

measurement is critical.[1][2]

Use at least two

complementary analytical

techniques for quantification

(see Table 1).[21] Always

perform the analysis at the

time the material is to be used

in the formulation, as data from

the time of production may not

be representative.[1][2] Ensure

reference standards (100%

crystalline and 100%

amorphous) are properly

prepared and stored.[22]

Spray-dried lactose has high

amorphous content and poor

process yield.

Rapid drying in a spray dryer

provides limited time for

crystallization to occur.[14]

Low outlet temperatures and

Increase the crystallization rate

by raising the particle

temperature (Tp) and lowering

the glass transition
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low humidity can result in a

product that is primarily

amorphous and sticky, leading

to wall deposition and low

yield.[14]

temperature (Tg). This can be

achieved by using humidified

inlet air and an insulated

drying chamber.[13][14]

Adjusting outlet temperature

and humidity is critical; for

example, an outlet RH below

3% and a temperature above

105°C can promote

crystallization.[14]

Quantitative Data Summary
Table 1: Comparison of Analytical Techniques for Quantifying Amorphous Content in Lactose
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Analytical Technique
Principle of

Measurement

Approximate

Detection Limit (%

w/w)

Key Considerations

Powder X-Ray

Diffraction (PXRD)

Measures the degree

of long-range

molecular order. The

amorphous phase

contributes to a

diffuse halo, while the

crystalline phase

produces sharp Bragg

peaks.[1][20]

0.5 - 5%[22][23]

The only method that

directly reveals the

crystallographic

nature of the material.

[20] Can be improved

with chemometric

evaluation.[23]

Differential Scanning

Calorimetry (DSC)

Measures the heat

flow associated with

thermal events. Can

quantify the

exothermic energy of

recrystallization or the

change in heat

capacity at the glass

transition (Tg).[1][21]

1 - 10%[22]

Conventional DSC

can be challenging for

lactose as dehydration

and recrystallization

events may overlap.

[20] Modulated DSC

(MDSC) or StepScan

DSC can offer better

sensitivity.[20][21]

Dynamic Vapor

Sorption (DVS)

A gravimetric

technique that

measures moisture

uptake. Amorphous

lactose is more

hygroscopic than

crystalline lactose.

Quantification can be

based on

recrystallization

events or moisture

sorption isotherms.[1]

[3][22][24]

~0.2%[22]

Highly sensitive

method. Can

distinguish between

different types of

amorphous content

based on the RH at

which they crystallize.

[1] Isotherm analysis

(e.g., BET fitting) can

provide accurate

quantification.[24]
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Isothermal

Microcalorimetry

(IMC)

Measures the heat

released during the

recrystallization of the

amorphous phase,

which is induced by

exposure to a

controlled humidity.[3]

~0.5%[22]

A very sensitive

technique that directly

measures the

enthalpy of

crystallization.[3]

Solution Calorimetry

(SC)

Measures the

difference in the heat

of solution between

the amorphous and

crystalline states

when dissolved in a

solvent.[1][21]

~1%[22]

Based on the principle

that the heat of

dissolution is

proportional to the

amorphous content.[1]

Thermal Gravimetric

Analysis (TGA)

Measures changes in

mass as a function of

temperature. Can be

used to differentiate

between surface

water and water of

crystallization.[1][25]

N/A for direct

quantification

Often used in

conjunction with DSC

or DTA to provide

complementary

information about

water content and

thermal events.[25]

Visualizations
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Caption: Workflow of amorphous content generation and mitigation.
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Caption: Decision-making process for controlling amorphous content.
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Caption: Impact of environmental factors on lactose crystallinity.

Key Experimental Protocols
Protocol 1: Quantification of Amorphous Content using
Dynamic Vapor Sorption (DVS)
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This protocol is based on the moisture sorption isotherm method, which leverages the higher

hygroscopicity of amorphous lactose compared to its crystalline form.[3][24]

Objective: To determine the percentage of amorphous content in an alpha-lactose
monohydrate sample.

Materials & Equipment:

Dynamic Vapor Sorption (DVS) Analyzer

Microbalance (resolution ±0.1 µg)

Sample pans

100% crystalline alpha-lactose monohydrate (Reference Standard 1)

100% amorphous lactose (e.g., spray-dried or freeze-dried) (Reference Standard 2)

Test samples with unknown amorphous content

Procedure:

Preparation of Standards:

To prepare the 100% crystalline standard, condition alpha-lactose monohydrate at a high

relative humidity (e.g., 90% RH) for 24 hours to ensure full crystallinity, followed by storage

in a desiccator.[22]

The 100% amorphous standard can be prepared by spray drying or freeze drying a

lactose solution.[22][24] Store immediately over a desiccant at low temperatures (e.g.,

3°C) to prevent recrystallization.[22]

Prepare a series of calibration standards by accurately mixing the 100% amorphous and

100% crystalline standards to achieve known concentrations (e.g., 0.5%, 1%, 2%, 5%,

10% w/w amorphous).

Sample Analysis:
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Place a precisely weighed amount of the sample (typically 5-15 mg) into a DVS sample

pan.

Load the pan into the DVS instrument.

Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹).

Optional Preconditioning: To remove differences between various types of amorphous

lactose (e.g., spray-dried vs. freeze-dried), precondition the sample at 35% RH before

starting the isotherm measurement.[24]

Begin the sorption isotherm measurement at a constant temperature (e.g., 25°C). Increase

the RH in steps (e.g., 0% to 40% RH in 10% increments). The upper RH limit should be

kept below the point where significant crystallization occurs for the calibration curve

(typically ≤40% RH).[22]

At each RH step, allow the sample to equilibrate until a stable mass is recorded.

Data Analysis:

Plot the equilibrium moisture content (% mass change) against the relative humidity for

each calibration standard and the unknown sample.

Fit the sorption isotherm data (up to 40% RH) for each standard using the Brunauer,

Emmett, and Teller (BET) model to calculate the monolayer moisture content (Xm).[24]

Create a calibration curve by plotting the calculated Xm values against the known

amorphous content (%) of the standards. A linear correlation should be observed.[24]

Using the Xm value calculated for the unknown sample, determine its amorphous content

from the linear calibration curve.

Protocol 2: Quantification of Amorphous Content using
Differential Scanning Calorimetry (DSC)
This protocol quantifies amorphous content by measuring the heat released during the

crystallization of the amorphous fraction upon heating.[1]
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Objective: To determine the percentage of amorphous content by measuring the enthalpy of

crystallization.

Materials & Equipment:

Differential Scanning Calorimeter (DSC) with a cooling accessory

Hermetically sealed aluminum pans and lids

Crimper for sealing pans

100% amorphous lactose (Reference Standard)

Test samples with unknown amorphous content

Procedure:

Preparation of Standard:

Prepare a 100% amorphous lactose standard by spray drying or freeze drying.

Accurately weigh 3-5 mg of the 100% amorphous standard into an aluminum DSC pan

and hermetically seal it.

DSC Analysis of the Standard:

Place the sealed pan in the DSC cell. An empty, sealed pan should be used as a

reference.

Equilibrate the sample at a low temperature (e.g., 25°C).

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the

crystallization event (e.g., to 200°C).

Record the heat flow. An exothermic peak will be observed, which corresponds to the

crystallization of the amorphous lactose.
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Integrate the area of the exotherm to determine the specific enthalpy of crystallization

(ΔHc,ref in J/g). This value represents the energy released by a 100% amorphous sample.

DSC Analysis of the Test Sample:

Accurately weigh 3-5 mg of the unknown sample into an aluminum DSC pan and

hermetically seal it.

Run the same temperature program as used for the standard.

Integrate the area of the crystallization exotherm for the unknown sample to determine its

specific enthalpy of crystallization (ΔHc,sample in J/g).

Data Analysis:

Calculate the percentage of amorphous content in the test sample using the following

equation:

% Amorphous Content = (ΔHc,sample / ΔHc,ref) x 100

Note: This method assumes that the presence of crystalline material does not affect the

crystallization enthalpy of the amorphous fraction. The heating rate can influence the

results, so it must be kept consistent across all measurements. For materials with low

amorphous content, the heat flows can be very small, potentially requiring a more

sensitive instrument like a microcalorimeter.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pharmaexcipients.com [pharmaexcipients.com]

2. pharmaexcipients.com [pharmaexcipients.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.tainstruments.com/pdf/literature/TA340%20Amorphous%20Content%20in%20Pharmaceuticals%20by%20MDSC%20MC%20DVS.pdf
https://www.benchchem.com/product/b080435?utm_src=pdf-custom-synthesis
https://www.pharmaexcipients.com/wp-content/uploads/2023/11/Complexities-related-to-the-amorphous-content-of-lactose-carriers.pdf
https://www.pharmaexcipients.com/news/amorphous-lactose-carriers/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Complexities related to the amorphous content of lactose carriers - PMC
[pmc.ncbi.nlm.nih.gov]

4. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible
Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC
[pmc.ncbi.nlm.nih.gov]

5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

6. proUmid Amorphous Content | DVS amorphous analysis [proumid.com]

7. proumid.com [proumid.com]

8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

9. The effect of spray-drying feed temperature and subsequent crystallization conditions on
the physical form of lactose | Semantic Scholar [semanticscholar.org]

10. Milling induced amorphisation and recrystallization of α-lactose monohydrate - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Comminution-amorphisation relationships during ball milling of lactose at different milling
conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

13. publications.waset.org [publications.waset.org]

14. tandfonline.com [tandfonline.com]

15. Investigating the moisture-induced crystallization kinetics of spray-dried lactose -
PubMed [pubmed.ncbi.nlm.nih.gov]

16. Crystallization and X-ray diffraction of crystals formed in water-plasticized amorphous
lactose - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Effect of milling on the caking behaviour of lactose - ProQuest [proquest.com]

18. researchgate.net [researchgate.net]

19. researchgate.net [researchgate.net]

20. researchgate.net [researchgate.net]

21. tainstruments.com [tainstruments.com]

22. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

23. Quantifying low amorphous or crystalline amounts of alpha-lactose-monohydrate using
X-ray powder diffraction, near-infrared spectroscopy, and differential scanning calorimetry -
PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10632108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10632108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9141425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9141425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9141425/
https://analyzing-testing.netzsch.com/en/application-literature/avoid-caking-of-lactose-apply-the-netzsch-tga
https://proumid.com/application/pharmaceutical-industry/amorphous-content/
https://proumid.com/fileadmin/website/Datenblaetter/AN_20-05_Amorphous_lactose_in_pharmaceuticals.pdf
https://alfresco-static-files.s3.amazonaws.com/alfresco_images/pharma/2014/08/22/56316a64-078d-421d-88ab-9cb6f2353f81/article-98160.pdf
https://www.semanticscholar.org/paper/The-effect-of-spray-drying-feed-temperature-and-on-Buckton-Chidavaenzi/d27c8ca5196d4884bc2a5e0e4a4dfe873f99f794
https://www.semanticscholar.org/paper/The-effect-of-spray-drying-feed-temperature-and-on-Buckton-Chidavaenzi/d27c8ca5196d4884bc2a5e0e4a4dfe873f99f794
https://pubmed.ncbi.nlm.nih.gov/29262302/
https://pubmed.ncbi.nlm.nih.gov/29262302/
https://www.researchgate.net/publication/321872243_Milling_induced_amorphisation_and_recrystallization_of_a-lactose_monohydrate
https://pubmed.ncbi.nlm.nih.gov/28546073/
https://pubmed.ncbi.nlm.nih.gov/28546073/
https://publications.waset.org/9999522/effect-of-humidity-on-in-process-crystallization-of-lactose-during-spray-drying
https://www.tandfonline.com/doi/full/10.1080/07373937.2014.990977
https://pubmed.ncbi.nlm.nih.gov/16466870/
https://pubmed.ncbi.nlm.nih.gov/16466870/
https://pubmed.ncbi.nlm.nih.gov/9548791/
https://pubmed.ncbi.nlm.nih.gov/9548791/
https://www.proquest.com/openview/984c697dfa707306c3f4a5ff84b50008/1?pq-origsite=gscholar&cbl=36914
https://www.researchgate.net/publication/279603972_Role_of_amorphous_lactose_in_the_caking_of_a-lactose_monohydrate_powders
https://www.researchgate.net/publication/279641840_Effect_of_milling_on_the_caking_behaviour_of_lactose
https://www.researchgate.net/publication/222893515_The_comparison_of_seven_different_methods_to_quantify_the_amorphous_content_of_spray_dried_lactose
https://www.tainstruments.com/pdf/literature/TA340%20Amorphous%20Content%20in%20Pharmaceuticals%20by%20MDSC%20MC%20DVS.pdf
https://surfacemeasurementsystems.com/wp-content/uploads/2022/07/App34-Amorphous-Content-Determination.pdf
https://pubmed.ncbi.nlm.nih.gov/15244087/
https://pubmed.ncbi.nlm.nih.gov/15244087/
https://pubmed.ncbi.nlm.nih.gov/15244087/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


24. Determination of low levels of amorphous content in inhalation grade lactose by moisture
sorption isotherms - PubMed [pubmed.ncbi.nlm.nih.gov]

25. dairy-journal.org [dairy-journal.org]

To cite this document: BenchChem. [Technical Support Center: Crystalline Alpha-Lactose
Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080435#minimizing-amorphous-content-in-
crystalline-alpha-lactose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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